molecular formula C22H32O3 B593927 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid CAS No. 90780-55-5

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

Cat. No.: B593927
CAS No.: 90780-55-5
M. Wt: 344.5 g/mol
InChI Key: OZXAIGIRPOOJTI-VLGMZSPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is an ester of carnitine . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It plays a major anti-inflammatory role .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O3. The molecular weight is 344.495.

Scientific Research Applications

  • Anti-Inflammatory and Proresolving Actions : A study by Serhan et al. (2009) identified a new pathway involving the biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. This pathway generates bioactive 7,14-dihydroxydocosa-4Z,8,10,12,16Z,19Z-hexaenoic acid, coined as 'maresin', which shows significant anti-inflammatory and proresolving activity, potentially contributing to the beneficial actions of DHA in tissue homeostasis, inflammation resolution, wound healing, and host defense (Serhan et al., 2009).

  • Resolvins Derived from Docosapentaenoic Acid : Dangi et al. (2010) discuss potent anti-inflammatory resolvins derived from docosapentaenoic acid (DPAn-6), analogous in structure and action to DHA-derived resolvins. These resolvins, including 17S-HDPAn-6 and 10S,17S-HDPAn-6, are potential drug candidates, demonstrating the importance of understanding their biosynthesis and metabolism for therapeutic applications (Dangi et al., 2010).

  • Oxidation of Docosahexaenoic Acid : A study by Vanrollins et al. (1984) on the oxidation of docosahexaenoic acid by rat liver microsomes identified various metabolites, including 7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acids. This study highlights the different classes of oxidation and suggests the involvement of microsome cytochrome P-450 monooxygenases, indicating the complex metabolic pathways of these fatty acids (Vanrollins et al., 1984).

  • Therapeutic Effects on Pulmonary Fibrosis : Li et al. (2017) demonstrated that Protectin DX (PDX), a derivative of docosahexaenoic acids, has a potential therapeutic effect on pulmonary fibrosis in mice. PDX was shown to ameliorate inflammatory responses, extracellular matrix deposition, and improve lung function, suggesting its potential as a therapeutic approach for fibrotic lung diseases (Li et al., 2017).

  • Involvement in Soil Microbial Transformation : Research on the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, including hydroxamic acids, by Fomsgaard et al. (2004), highlights the role of these compounds in the defense mechanisms of plants and their transformation in the soil environment, relevant for agricultural and environmental studies (Fomsgaard et al., 2004).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid may interact with various enzymes, proteins, and other biomolecules. For instance, it is generally formed in the cytoplasm from very long acyl groups synthesized by fatty acid synthases or obtained from the diet .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to play a major anti-inflammatory role, preventing LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Methyl 7-bromoheptanoate", "Ethyl 4-oxopentanoate", "Methyl 10-undecenoate", "Methyl 13-bromotetradecanoate", "Methyl 16-iodohexadecanoate", "Methyl 19-bromoeicosanoate", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Hexane" ], "Reaction": [ "Step 1: Methyl 7-bromoheptanoate is reacted with sodium hydroxide to form 7-hydroxyheptanoic acid.", "Step 2: 7-Hydroxyheptanoic acid is reacted with ethyl 4-oxopentanoate to form 7-(2-oxopropyl)heptanoic acid.", "Step 3: 7-(2-oxopropyl)heptanoic acid is reacted with sodium borohydride to form 7-(2-hydroxypropyl)heptanoic acid.", "Step 4: 7-(2-hydroxypropyl)heptanoic acid is reacted with methyl 10-undecenoate to form 7-(2-oxopropyl)-10-undecenoic acid.", "Step 5: 7-(2-oxopropyl)-10-undecenoic acid is reacted with methyl 13-bromotetradecanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester.", "Step 6: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester is reacted with sodium borohydride to form 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester.", "Step 7: 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester is reacted with methyl 16-iodohexadecanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester.", "Step 8: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester is reacted with sodium borohydride to form 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester.", "Step 9: 7-(2-hydroxypropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester is reacted with methyl 19-bromoeicosanoate to form 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester-19-methyl ester.", "Step 10: 7-(2-oxopropyl)-10-undecenoic acid-13-methyl ester-16-methyl ester-19-methyl ester is hydrolyzed with hydrochloric acid to form 7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid.", "Step 11: The product is purified by extraction with diethyl ether and washing with sodium chloride and sodium sulfate. The diethyl ether is evaporated and the residue is dissolved in hexane to obtain the final product." ] }

CAS No.

90780-55-5

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,8Z,10Z,13Z,16Z,19Z)-7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-14-,18-15-

InChI Key

OZXAIGIRPOOJTI-VLGMZSPHSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C=C/C(C/C=C\CCC(=O)O)O

SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O

Synonyms

7-hydroxy Docosahexaenoic Acid; (±)7-HDoHE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.